molecular formula C6H9N3O B8553022 1-(2-Aminopyrimidin-4-yl)ethanol

1-(2-Aminopyrimidin-4-yl)ethanol

Cat. No.: B8553022
M. Wt: 139.16 g/mol
InChI Key: GRCYXPAUEDBQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminopyrimidin-4-yl)ethanol is a chemical compound of interest in pharmaceutical and biochemical research. It features a 2-aminopyrimidine ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Compounds containing the 2-aminopyrimidine moiety are found in several approved therapeutic agents and are frequently investigated for their anticancer, antibacterial, antifungal, and anti-inflammatory properties . The specific structure of this compound, which includes both an aminopyrimidine head and an ethanol tail, makes it a versatile intermediate or precursor. It can be used in organic synthesis to create more complex molecules or probed in assays to develop new enzyme inhibitors. For instance, similar 2-aminopyrimidine derivatives have been synthesized and identified as potent, selective inhibitors for targets like β-glucuronidase, an enzyme linked to conditions such as colon cancer and urinary tract infections . The presence of the ethanol functional group enhances the molecule's solubility and can be crucial for its interaction with biological targets. This compound is intended for research applications only, including use as a reference standard, a building block in synthetic chemistry, or a starting point for drug discovery programs. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

1-(2-aminopyrimidin-4-yl)ethanol

InChI

InChI=1S/C6H9N3O/c1-4(10)5-2-3-8-6(7)9-5/h2-4,10H,1H3,(H2,7,8,9)

InChI Key

GRCYXPAUEDBQEP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NC=C1)N)O

Origin of Product

United States

Chemical Reactivity and Derivatization of 1 2 Aminopyrimidin 4 Yl Ethanol

Reactions at the Primary Amine Moiety of 1-(2-Aminopyrimidin-4-yl)ethanol

The primary amino group at the C2 position of the pyrimidine (B1678525) ring is a key site for nucleophilic reactions. Its reactivity is influenced by the electron-withdrawing nature of the pyrimidine ring, which can modulate its nucleophilicity compared to a simple alkyl amine.

Acylation and Sulfonylation Reactions

The primary amine of this compound can readily undergo acylation with various acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For instance, reaction with chloroacetyl chloride would yield N-(4-(1-hydroxyethyl)pyrimidin-2-yl)acetamide derivatives. researchgate.net These reactions are typically carried out in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. researchgate.net

Similarly, sulfonylation of the amino group can be achieved using sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction leads to the formation of stable sulfonamides. The reaction conditions for sulfonylation are often mild and can be performed in various solvents. researchgate.net The presence of a catalyst may be necessary for less nucleophilic amines. nih.gov

Table 1: Examples of Acylation and Sulfonylation Reagents

ReagentProduct Type
Acetic AnhydrideAcetamide
Benzoyl ChlorideBenzamide
p-Toluenesulfonyl ChlorideToluenesulfonamide
Methanesulfonyl ChlorideMethanesulfonamide

Alkylation and Arylation Reactions

N-alkylation of the primary amine can be accomplished using alkyl halides. However, due to the potential for over-alkylation, selective mono-alkylation can be challenging and may require careful control of reaction conditions or the use of protecting group strategies. nih.gov The reactivity of the alkylating agent and the specific reaction conditions, including the choice of base and solvent, play a crucial role in the outcome of the reaction. The alkylation of similar 2-aminopyrimidinone systems has been shown to yield a mixture of N- and O-alkylated products, depending on the alkylating agent and conditions. researchgate.netclockss.org

For N-arylation, modern cross-coupling methods such as the Buchwald-Hartwig amination are highly effective. This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the aminopyrimidine and an aryl halide or triflate. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and is substrate-dependent.

Cyclization Reactions Involving the Amino Group

The 2-aminopyrimidine (B69317) moiety is a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrimido[1,2-a]pyrimidines. These bicyclic structures can be constructed through condensation reactions with bifunctional reagents. For example, reaction with β-dicarbonyl compounds like diethyl malonate or ethyl acetoacetate (B1235776) can lead to the formation of a new six-membered ring fused to the pyrimidine core. nih.govmasterorganicchemistry.com These reactions are often catalyzed by acid or base and typically require elevated temperatures to drive the cyclization and dehydration steps. libretexts.orgyoutube.com

Transformations Involving the Hydroxyl Group of this compound

The secondary hydroxyl group on the ethanol (B145695) substituent provides another avenue for derivatization, allowing for the introduction of various functionalities through esterification, etherification, oxidation, and reduction pathways.

Esterification and Etherification Reactions

The hydroxyl group of this compound can be converted to esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. wikipedia.org Alternatively, for a more reactive approach that proceeds under milder conditions, acid chlorides or anhydrides can be used, often in the presence of a base like pyridine or triethylamine. alfa-chemistry.comorganic-chemistry.org

Etherification of the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of a non-protic solvent is typical for this reaction to avoid quenching the highly reactive alkoxide intermediate.

Oxidation and Reduction Pathways

Oxidation of the secondary alcohol in this compound leads to the corresponding ketone, 1-(2-aminopyrimidin-4-yl)ethanone. A variety of oxidizing agents can be employed for this transformation. Milder, more selective reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are often preferred to avoid potential side reactions or over-oxidation, especially given the presence of the sensitive aminopyrimidine ring. adichemistry.combyjus.com The Swern oxidation, in particular, is known for its mild conditions and tolerance of a wide range of functional groups. adichemistry.com

While the hydroxyl group is already in a reduced state, the term "reduction" in this context could refer to the deoxygenation of the alcohol to form the corresponding ethylpyrimidine derivative. This transformation is less common but can be achieved through more specialized reductive procedures, often involving conversion of the alcohol to a better leaving group (e.g., a tosylate) followed by reductive cleavage.

Table 2: Summary of Key Transformations

Functional GroupReaction TypeReagents/ConditionsProduct Type
Primary AmineAcylationAcid Chloride/Anhydride, BaseAmide
Primary AmineSulfonylationSulfonyl Chloride, BaseSulfonamide
Primary AmineAlkylationAlkyl Halide, BaseAlkylamine
Primary AmineArylationAryl Halide, Pd Catalyst, Ligand, BaseArylamine
Primary AmineCyclizationβ-Dicarbonyl Compound, Acid/BasePyrimido[1,2-a]pyrimidine
Hydroxyl GroupEsterificationCarboxylic Acid/Acid Chloride/AnhydrideEster
Hydroxyl GroupEtherificationStrong Base, Alkyl HalideEther
Hydroxyl GroupOxidationPCC, Swern ReagentsKetone

Nucleophilic Substitution Reactions

The hydroxyl group of the ethanol substituent in this compound is a primary site for nucleophilic substitution. However, the hydroxide (B78521) ion (OH⁻) is a poor leaving group, meaning direct displacement by a nucleophile is generally not feasible. libretexts.orgchemguide.co.uk To facilitate substitution, the hydroxyl group must first be converted into a better leaving group.

One common strategy is to perform the reaction in the presence of a strong acid, such as hydrogen halides (HCl, HBr, HI). The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). libretexts.org The resulting water molecule is an excellent leaving group and can be readily displaced by the halide anion or another nucleophile present in the reaction mixture. For a secondary alcohol like this compound, this reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the specific reaction conditions and the stability of the potential carbocation intermediate. libretexts.orgyoutube.com

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. youtube.com Sulfonate esters are excellent leaving groups, and their formation allows for subsequent S(_N)2 reactions with a wide variety of nucleophiles under milder conditions.

Another approach involves the use of reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert the alcohol into the corresponding alkyl chloride or bromide, respectively. youtube.com These reactions also proceed via mechanisms that transform the hydroxyl into a better leaving group, enabling nucleophilic substitution.

While specific examples for this compound are not abundant in the literature, these established methods for alcohol activation are fundamental to its derivatization.

Table 1: Reagents for Activating the Hydroxyl Group for Nucleophilic Substitution

Reagent ClassSpecific ExampleProductLeaving Group
Hydrogen HalidesHBr1-(2-Aminopyrimidin-4-yl)-1-bromoethaneH₂O
Sulfonyl ChloridesTsCl, pyridine1-(2-Aminopyrimidin-4-yl)ethyl tosylateTosylate (TsO⁻)
Thionyl HalidesSOCl₂1-Chloro-1-(2-aminopyrimidin-4-yl)ethaneSO₂ + Cl⁻
Phosphorus HalidesPBr₃1-Bromo-1-(2-aminopyrimidin-4-yl)ethaneH₃PO₃

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Ring of this compound

The pyrimidine ring in this compound is electron-deficient due to the presence of two electronegative nitrogen atoms. This generally makes it resistant to electrophilic aromatic substitution (EAS) but susceptible to nucleophilic aromatic substitution (S(_N)Ar). researchgate.net

Electrophilic Aromatic Substitution (EAS):

Direct electrophilic attack on the pyrimidine ring is challenging. However, the 2-amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of the 2-aminopyrimidine moiety, the most activated position is C-5. Halogenation, a common EAS reaction, can be achieved at this position. For instance, the halogenation of 2-aminopyrimidines with chlorine or bromine can be carried out in an aqueous solution, and the process can be improved by the presence of metal carbonates, oxides, or phosphates. google.com Due to the activating nature of the amino group, 2-aminopyridines are highly susceptible to attack by electrophilic reagents, often leading to substitution at the 3- and 5-positions. google.com In some cases, electrophilic attack can also occur on the exocyclic amino group itself. For example, the electrophilic tropylation of 2-aminopyridine (B139424) results in substitution on the amino group. researchgate.net

Nucleophilic Aromatic Substitution (S(_N)Ar):

The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for S(_N)Ar, especially when a good leaving group, such as a halide, is present on the ring. mdpi.com To make this compound reactive towards S(_N)Ar, it would first need to be halogenated, for instance at the 5- or 6-position.

Studies on related compounds, such as 2-amino-4,6-dichloropyrimidine (B145751), demonstrate the high reactivity of the 4- and 6-positions towards nucleophiles. nih.gov The substitution of a halogen at the 4-position is generally favored over the 2-position in pyrimidines. mdpi.com A variety of nucleophiles, including amines and alkoxides, can displace the chloro groups under relatively mild conditions. researchgate.netnih.gov The presence of an aldehyde group at the 5-position of 2-amino-4,6-dichloropyrimidine has been shown to influence the regioselectivity of these substitutions, sometimes leading to unexpected products from amination and solvolysis. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions of Derivatized this compound

Derivatives of this compound, particularly halogenated versions, are valuable substrates for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecules.

To be used in a cross-coupling reaction, the pyrimidine ring of the title compound would typically be derivatized to introduce a halide (Cl, Br, I) or a triflate group. This derivatized compound can then be coupled with various partners, such as boronic acids (Suzuki-Miyaura coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling).

For example, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been successfully employed with halo derivatives of related heterocyclic systems like 4H-pyrido[1,2-a]pyrimidin-4-ones, even with less reactive chloro derivatives. nih.gov This suggests that a halogenated derivative of this compound would readily participate in such transformations to introduce new aryl or heteroaryl substituents onto the pyrimidine ring. A complex derivative, N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine, has been synthesized, indicating the utility of the 2-aminopyrimidin-4-yl moiety as a building block in complex drug discovery programs, where cross-coupling reactions are often key steps. nih.gov

Table 2: Potential Cross-Coupling Reactions of a Halogenated this compound Derivative

Reaction NameCoupling PartnerCatalyst (Typical)Bond Formed
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄C-C
StilleR-Sn(Bu)₃Pd(PPh₃)₄C-C
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, CuIC-C (alkyne)
Buchwald-HartwigR₂NHPd catalyst, phosphine ligandC-N
HeckAlkenePd(OAc)₂C-C (alkene)

Supramolecular Interactions and Self-Assembly of this compound Derivatives

The aminopyrimidine core, along with the hydroxyl and amino groups, makes derivatives of this compound highly capable of forming ordered supramolecular structures through non-covalent interactions. The most significant of these are hydrogen bonds and π-π stacking.

Hydrogen Bonding:

The 2-amino group and the ring nitrogen atoms of the pyrimidine moiety are classic hydrogen bond donors and acceptors, respectively. This allows for the formation of robust and predictable hydrogen-bonding motifs. In the solid state, aminopyrimidine derivatives frequently form self-complementary pairs via N-H···N hydrogen bonds, creating dimeric structures. rsc.org Furthermore, the hydroxyl group of the ethanol substituent can act as both a hydrogen bond donor and acceptor, participating in O-H···N or O-H···O interactions.

π-π Stacking:

The combination of strong, directional hydrogen bonds and weaker, non-directional π-π stacking allows for the rational design of crystal structures with specific topologies and properties, a key goal of crystal engineering.

Theoretical and Computational Chemistry Studies of 1 2 Aminopyrimidin 4 Yl Ethanol

Quantum Chemical Calculations of 1-(2-Aminopyrimidin-4-yl)ethanol

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and energetic properties of molecules with a high degree of accuracy.

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. A key aspect of this analysis is the examination of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. wikipedia.org

For this compound, theoretical calculations would reveal the spatial distribution of these orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich aminopyrimidine ring, particularly the amino group and the nitrogen atoms within the ring, reflecting the nucleophilic character of these moieties. Conversely, the LUMO is likely distributed over the pyrimidine (B1678525) ring, indicating its susceptibility to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This data is illustrative and represents typical values obtained from Density Functional Theory (DFT) calculations for similar organic molecules.

Conformer Analysis and Energy Landscapes

Due to the presence of rotatable single bonds, specifically the C-C bond of the ethanol (B145695) substituent and the C-N bond of the amino group, this compound can exist in various spatial arrangements known as conformers. Conformer analysis is a computational method used to identify the stable three-dimensional structures of a molecule and to map their relative energies, creating an energy landscape. nih.govnih.gov

By systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy of each resulting geometry, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. nih.gov The global minimum represents the most stable and, therefore, the most populated conformation at equilibrium. Understanding the relative energies of different conformers is crucial as the molecular shape can significantly influence its biological activity and physical properties. For instance, the accessibility of the amino and hydroxyl groups for intermolecular interactions will vary between different conformers.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (N-C-C-O)Relative Energy (kcal/mol)
1 (Global Minimum)60° (gauche)0.00
2180° (anti)1.25
3-60° (gauche)0.15

Note: This data is hypothetical and illustrates the kind of information obtained from a conformer search. The relative energies are typically calculated relative to the most stable conformer.

Vibrational Frequency Analysis for Spectroscopic Predictions

Vibrational frequency analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes of the molecule and their corresponding frequencies can be determined. researchgate.net These calculated frequencies can be compared with experimental spectroscopic data to confirm the structure of the synthesized compound.

For this compound, key predicted vibrational modes would include the N-H stretching of the amino group, the O-H stretching of the ethanol moiety, C=N and C=C stretching vibrations within the pyrimidine ring, and various bending and torsional modes. The calculated spectrum provides a theoretical fingerprint of the molecule, aiding in its experimental characterization.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
Symmetric N-H StretchAmino (-NH₂)3450
Asymmetric N-H StretchAmino (-NH₂)3550
O-H StretchHydroxyl (-OH)3650
C=N StretchPyrimidine Ring1620
C-O StretchEthanol Moiety1050

Note: This data is illustrative. Actual calculated frequencies are often scaled to better match experimental values.

Molecular Dynamics Simulations Involving this compound

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into processes such as conformational changes and intermolecular interactions. nih.gov

Solvent Effects on this compound Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can be used to study the behavior of this compound in different solvents, such as water or ethanol. mdpi.comresearchgate.net By explicitly including solvent molecules in the simulation box, it is possible to observe how solvent-solute interactions, such as hydrogen bonding, affect the conformational preferences of the molecule.

For example, in a polar protic solvent like water, the amino and hydroxyl groups of this compound would be expected to form hydrogen bonds with water molecules. These interactions can stabilize certain conformers over others, potentially leading to a different conformational population than in the gas phase or in a non-polar solvent.

Intermolecular Interactions with Biological Receptors or Materials

A key application of MD simulations is to study the interaction of a molecule with a biological target, such as a protein receptor, or with a material surface. nih.govnih.govwhiterose.ac.uk These simulations can provide detailed information about the binding mode, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions), and the stability of the resulting complex.

Given the presence of hydrogen bond donors (amino and hydroxyl groups) and acceptors (pyrimidine nitrogens), this compound has the potential to interact with a variety of biological macromolecules. For instance, MD simulations could be employed to investigate its binding to the active site of a specific enzyme or its interaction with a nucleic acid. Such studies are invaluable in rational drug design and in understanding the mechanisms of action of bioactive molecules. Similarly, simulations could explore its adsorption and interaction with the surface of materials. whiterose.ac.uk

Reactivity Prediction and Reaction Mechanism Studies for this compound Using Computational Methods

Computational methods, particularly density functional theory (DFT), are instrumental in predicting the reactivity of molecules like this compound. By calculating electronic properties such as molecular electrostatic potential (MESP) and frontier molecular orbitals (FMOs), researchers can identify the most probable sites for electrophilic and nucleophilic attack, thus predicting the molecule's behavior in chemical reactions. nih.gov For instance, the MESP diagram can reveal electron-rich regions, such as the nitrogen atoms of the pyrimidine ring and the amino group, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack. nih.gov

Reaction mechanisms involving aminopyrimidine derivatives, such as condensation and cyclization reactions, have been theoretically investigated. nih.gov These studies provide a framework for understanding how this compound might participate in similar transformations, which are crucial for the synthesis of more complex heterocyclic compounds. nih.gov

A cornerstone of reaction mechanism studies is the characterization of transition states, which are high-energy, transient species that connect reactants to products. ucsb.edumcmaster.ca Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ucsb.edu

For a hypothetical reaction involving this compound, such as an esterification of the hydroxyl group or an N-alkylation of the amino group, computational methods can be employed to locate and characterize the corresponding transition state. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For example, in an esterification reaction, the transition state would likely feature a partially formed bond between the hydroxyl oxygen and the acyl carbon, and a partially broken hydroxyl O-H bond.

The vibrational frequencies of the transition state are also calculated. The single imaginary frequency confirms the structure as a true transition state and describes the atomic motions that lead from the reactant complex, through the transition state, to the product complex.

Table 1: Illustrative Calculated Properties of a Hypothetical Transition State for the Acetylation of this compound

ParameterValueDescription
Geometry
C-O(acetyl) bond length1.85 ÅPartially formed bond between the ethanol oxygen and the acetyl carbon.
O-H bond length1.20 ÅPartially broken bond of the hydroxyl group.
Vibrational Frequencies
Imaginary Frequency-1500 cm⁻¹Corresponds to the motion along the reaction coordinate, indicating the transfer of the acetyl group.
Thermodynamic Properties
Enthalpy of Activation (ΔH‡)15 kcal/molThe enthalpy difference between the reactants and the transition state.
Gibbs Free Energy of Activation (ΔG‡)25 kcal/molThe free energy difference, including entropic effects, which determines the reaction rate.

Note: The data in this table is illustrative and based on typical values for similar reactions studied computationally. It does not represent experimentally verified data for this compound.

Once the reactants, transition states, and products of a potential reaction pathway have been optimized, their relative energies can be calculated to construct a reaction energy profile. nih.gov This profile maps out the energy changes that occur throughout the reaction, allowing for the determination of activation energies and reaction enthalpies. By comparing the activation energies of different possible pathways, the most kinetically favorable route can be identified. nih.gov

For this compound, multiple reaction pathways could be computationally explored. For example, in a reaction with an electrophile, attack could potentially occur at the N1 or N3 position of the pyrimidine ring, the amino group, or the hydroxyl group. By calculating the energetics for each of these pathways, a prediction can be made about the regioselectivity of the reaction.

Table 2: Illustrative Comparison of Reaction Energetics for Competing Pathways in a Hypothetical Alkylation Reaction

PathwayActivation Energy (ΔG‡, kcal/mol)Reaction Free Energy (ΔG_rxn, kcal/mol)Predicted Outcome
N1-Alkylation22-10Kinetically and thermodynamically favorable.
N3-Alkylation25-8Kinetically less favorable than N1-alkylation.
Amino-Alkylation20-12Kinetically most favorable pathway.
Hydroxyl-Alkylation28-5Kinetically least favorable pathway.

Note: This data is hypothetical and serves to illustrate how computational chemistry can be used to compare the feasibility of different reaction pathways. The actual values would depend on the specific reactants and reaction conditions.

Structure-Property Relationship (SPR) Studies of this compound Analogues

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to understand how modifications to a molecule's structure affect its physical, chemical, and biological properties. mdpi.comnih.gov These studies are particularly valuable in medicinal chemistry for optimizing the properties of a lead compound. researchgate.netnih.gov By creating a library of virtual analogues of this compound and calculating their properties, it is possible to build models that correlate structural features with desired outcomes. researchgate.netekb.eg

For instance, a study might investigate how substituting different groups on the pyrimidine ring or modifying the ethanol side chain impacts properties such as solubility, receptor binding affinity, or metabolic stability. The properties calculated for these analogues can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and lipophilicity (e.g., logP).

Table 3: Illustrative SPR Data for Hypothetical Analogues of this compound

AnalogueModificationCalculated logPCalculated Dipole Moment (Debye)Predicted Property Trend
Parent Compound This compound0.83.5Baseline
Analogue A 5-Fluoro- substitution1.04.2Increased lipophilicity and polarity.
Analogue B 5-Methyl- substitution1.33.3Increased lipophilicity, minor change in polarity.
Analogue C N-acetylamino- group0.54.8Decreased lipophilicity, increased polarity.
Analogue D Propan-2-ol side chain1.23.6Increased lipophilicity, similar polarity.

Note: This table presents hypothetical data to demonstrate the principles of an SPR study. The trends are based on general chemical principles.

These computational models can then be used to predict the properties of yet unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing. This rational, in silico approach can significantly accelerate the discovery and development of new chemical entities with tailored properties. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques for 1 2 Aminopyrimidin 4 Yl Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1-(2-Aminopyrimidin-4-yl)ethanol in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structure Delineation

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the number and types of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and confirming the molecule's intricate structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, a key correlation would be observed between the methine proton (-CHOH) and the methyl protons (-CH₃) of the ethanol (B145695) side chain, confirming their adjacency. Correlations would also be seen between the two aromatic protons on the pyrimidine (B1678525) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons (¹J_CH_). It allows for the definitive assignment of each carbon signal by correlating it to its known proton signal. For instance, the pyrimidine ring protons at C5 and C6 would show direct correlations to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. Key HMBC correlations for this compound would include the correlation from the methyl protons (-CH₃) to both the methine carbon (-CHOH) and the C4 carbon of the pyrimidine ring, unequivocally linking the ethanol side chain to the heterocyclic core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are bonded. It is particularly powerful for determining stereochemistry and conformation. In this compound, NOESY could reveal spatial proximity between the protons of the amino group (-NH₂) and the methine proton (-CHOH), providing insights into the preferred conformation around the C4-C(ethanol) bond.

Table 1: Predicted 2D NMR Correlations for this compound Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions.

Proton (¹H) Signal Predicted δ (ppm) COSY Correlations (with ¹H at δ) HSQC Correlation (with ¹³C at δ) Key HMBC Correlations (with ¹³C at δ)
H5 (pyrimidine) ~6.8 H6 (~8.2) C5 (~115) C4 (~165), C6 (~158)
H6 (pyrimidine) ~8.2 H5 (~6.8) C6 (~158) C2 (~163), C4 (~165), C5 (~115)
CH (ethanol) ~4.8 CH₃ (~1.4), OH (~5.5) C-OH (~65) C4 (~165), C5 (~115), CH₃ (~25)
CH₃ (ethanol) ~1.4 CH (~4.8) C-CH₃ (~25) C-OH (~65), C4 (~165)
NH₂ (amino) ~6.5 - - C2 (~163), C6 (~158)

Solid-State NMR for Polymorphic Forms of this compound

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful technique for identifying and characterizing polymorphs, as the NMR signals are sensitive to the local electronic environment, which differs in various crystal packing arrangements. nih.govrsc.org

For this compound, different polymorphs would arise from variations in the hydrogen-bonding network involving the amino group, hydroxyl group, and pyrimidine nitrogens. These differences would result in distinct ¹³C and ¹⁵N chemical shifts in the ssNMR spectra. nih.gov Cross-Polarization Magic Angle Spinning (CP-MAS) is a common ssNMR technique used to obtain high-resolution spectra of solid samples, enabling the differentiation of polymorphic forms that may be indistinguishable by other methods. nih.gov

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies of this compound

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is essential for confirming the molecular weight and deducing structural features through fragmentation analysis. youtube.com For this compound (C₆H₉N₃O), the molecular ion peak [M]⁺• would be expected at an m/z of 139.

The fragmentation pattern is predicted based on the stability of the resulting ions and neutral losses. Key fragmentation pathways would likely involve:

Alpha-cleavage: Loss of a methyl radical (•CH₃, mass loss of 15) from the ethanol side chain to form a stable, resonance-delocalized cation at m/z 124. This is a common fragmentation for alcohols. libretexts.org

Loss of water: Dehydration from the molecular ion, leading to a peak at m/z 121 (M-18).

Benzylic-type cleavage: Cleavage of the C-C bond between the pyrimidine ring and the ethanol side chain, resulting in a fragment corresponding to the aminopyrimidine ring.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) provides a much deeper level of structural detail. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 139) is selected, isolated, and then subjected to collision-induced dissociation (CID) to generate product ions. This process helps to establish relationships between fragments and confirm the structure. For example, selecting the m/z 124 ion and fragmenting it further would help confirm its identity as the [M-CH₃]⁺ fragment, solidifying the initial fragmentation pathway. nih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Predicted Fragment Ion Predicted Neutral Loss Notes
139 [C₆H₉N₃O]⁺• - Molecular Ion (M⁺•)
124 [C₅H₆N₃O]⁺ •CH₃ Loss of a methyl radical from the ethanol group.
122 [C₆H₈N₃]⁺ •OH Loss of a hydroxyl radical.
110 [C₅H₆N₃]⁺ •CHO Cleavage and loss of the hydroxyethyl (B10761427) group.

Isotopic labeling studies can be employed to verify these fragmentation pathways. nih.gov By synthesizing this compound with specific atoms replaced by heavier isotopes (e.g., ¹³C in the methyl group or ¹⁵N in the amino group), the fate of these labeled atoms can be traced through the fragmentation process. acs.org For example, if the methyl carbon is labeled with ¹³C, the fragment at m/z 124 would remain unchanged, while the molecular ion would shift to m/z 140, confirming the loss of the methyl group.

X-ray Crystallography for Absolute Stereochemistry Determination and Crystal Packing of this compound

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unequivocal proof of molecular connectivity, conformation, and, for chiral molecules, absolute stereochemistry.

Since the carbinol carbon of the ethanol side chain in this compound is a stereocenter, the molecule exists as a pair of enantiomers (R and S). X-ray diffraction analysis of a single crystal grown from an enantiomerically pure sample allows for the unambiguous determination of its absolute configuration. nih.gov

Co-crystallization Studies with Host Molecules

Co-crystallization is a crystal engineering technique used to modify the physicochemical properties of a molecule by crystallizing it with a second, different molecule (a coformer). researchgate.nettandfonline.com this compound, with its multiple hydrogen bond donor and acceptor sites, is an ideal candidate for forming co-crystals.

Carboxylic acids are common coformers for aminopyrimidines, as they can form robust and predictable hydrogen-bonding synthons. researchgate.net For example, a co-crystal between this compound and a dicarboxylic acid like fumaric acid could form extended chains or sheets held together by strong N-H···O and O-H···N hydrogen bonds between the acid's carboxyl groups and the pyrimidine's amino group and ring nitrogens. tandfonline.com Such studies are valuable for creating new solid forms of the compound with potentially improved properties.

Table 3: Hypothetical Crystallographic Data for a Polymorph of this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
α (°) 90
β (°) 98.5
γ (°) 90
Volume (ų) 1285
Z (molecules/unit cell) 8

Chiroptical Spectroscopy (CD/ORD) for Chiral this compound Derivatives

The presence of a chiral center at the carbon atom bearing the hydroxyl group in this compound necessitates the use of chiroptical techniques to determine the absolute configuration of its enantiomers. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive methods for stereochemical elucidation. wikipedia.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This differential absorption, known as the Cotton effect, provides information about the spatial arrangement of atoms and chromophores around the stereocenter. For chiral derivatives of this compound, the pyrimidine ring and the amino and hydroxyl substituents act as chromophores. The sign and magnitude of the Cotton effect in the CD spectrum can be correlated to the absolute configuration (R or S) of the molecule. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), can be used to predict the CD spectra for each enantiomer, and comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration.

ORD, a complementary technique, measures the variation of optical rotation with the wavelength of plane-polarized light. wikipedia.org The resulting ORD curve, particularly the sign of the Cotton effect, is also characteristic of the enantiomeric form. While CD spectra show distinct peaks, ORD curves exhibit a characteristic dispersion shape around the absorption maximum. wikipedia.org The relationship between CD and ORD is described by the Kronig-Kramers transforms, meaning that the information obtained from both techniques is fundamentally linked. wikipedia.org

A hypothetical dataset for the CD analysis of the enantiomers of a this compound derivative is presented below to illustrate the expected results.

EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Associated Transition
(R)-1-(2-Aminopyrimidin-4-yl)ethanol275+5000n → π* (pyrimidine)
(R)-1-(2-Aminopyrimidin-4-yl)ethanol230-12000π → π* (pyrimidine)
(S)-1-(2-Aminopyrimidin-4-yl)ethanol275-5000n → π* (pyrimidine)
(S)-1-(2-Aminopyrimidin-4-yl)ethanol230+12000π → π* (pyrimidine)

Advanced Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Interaction Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule and their local chemical environment. These methods are invaluable for confirming the structure of this compound and studying intermolecular interactions, such as hydrogen bonding.

FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing complementary information about molecular vibrations. nih.gov While polar bonds like C=O and N-H typically show strong IR absorptions, non-polar and symmetric bonds often yield strong Raman signals.

For this compound, FT-IR and Raman spectroscopy can be used to identify the characteristic vibrations of the pyrimidine ring, the amino group, the hydroxyl group, and the aliphatic ethanol side chain. For instance, the N-H stretching vibrations of the primary amine are expected in the 3500-3300 cm⁻¹ region in the IR spectrum. ijirset.com The O-H stretch of the alcohol will also appear in this region, often as a broad band due to hydrogen bonding. The C=N and C=C stretching vibrations within the pyrimidine ring are anticipated in the 1650-1450 cm⁻¹ range.

Advanced vibrational analysis, often supported by Density Functional Theory (DFT) calculations, allows for the precise assignment of each observed band to a specific vibrational mode. nih.govsciensage.info This level of detail can reveal subtle changes in molecular structure and intermolecular interactions. For example, shifts in the O-H and N-H stretching frequencies can provide quantitative information about the strength and nature of hydrogen bonding in the solid state or in different solvents.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) - FT-IRExpected Wavenumber (cm⁻¹) - RamanReference
Amino (-NH₂)N-H Stretch3500 - 33003500 - 3300 ijirset.com
Hydroxyl (-OH)O-H Stretch3600 - 3200 (broad)3600 - 3200 (weak) researchgate.net
Pyrimidine RingC=N Stretch1650 - 15501650 - 1550 nih.gov
Pyrimidine RingC=C Stretch1600 - 14501600 - 1450 nih.gov
Alkyl ChainC-H Stretch3000 - 28503000 - 2850 researchgate.net
AlcoholC-O Stretch1260 - 10001260 - 1000 researchgate.net

Potential Academic Applications of 1 2 Aminopyrimidin 4 Yl Ethanol in Chemical Sciences

1-(2-Aminopyrimidin-4-yl)ethanol as a Building Block in Complex Molecule Synthesis

The inherent functionalities of this compound make it an attractive starting material for the construction of more elaborate molecular architectures. The presence of the 2-aminopyrimidine (B69317) core, coupled with the hydroxyl and amino groups, offers multiple reaction sites for derivatization and cyclization reactions.

Precursor for Heterocyclic Scaffolds

The 2-aminopyrimidine moiety is a well-established precursor for the synthesis of fused heterocyclic systems, which are of great interest in medicinal chemistry due to their diverse biological activities. chemimpex.commdpi.com The amino group at the C2 position, ortho to a ring nitrogen, can participate in cyclocondensation reactions with various electrophiles to construct fused rings such as imidazopyrimidines, triazolopyrimidines, and pyridopyrimidines. chemimpex.com

The general strategy involves the reaction of the aminopyrimidine with bifunctional reagents, leading to the formation of a new heterocyclic ring fused to the pyrimidine (B1678525) core. The ethanol (B145695) substituent on this compound can be further functionalized or may influence the regioselectivity of these cyclization reactions. For instance, the hydroxyl group could be converted into a leaving group to facilitate intramolecular cyclizations or could be protected during the synthesis of the fused scaffold and then deprotected to provide a handle for further synthetic modifications.

Table 1: Examples of Fused Heterocyclic Scaffolds Derivable from Aminopyrimidine Precursors

Fused HeterocycleGeneral Synthetic ApproachPotential Reagents
Imidazo[1,2-a]pyrimidinesCondensation with α-haloketonesBromoacetone, Phenacyl bromide
Pyrido[2,3-d]pyrimidinesCondensation with 1,3-dicarbonyl compounds or their equivalentsDiethyl malonate, Ethyl acetoacetate (B1235776)
Thiazolo[3,2-a]pyrimidinesReaction with α-halocarbonyl compounds followed by cyclizationChloroacetic acid, Ethyl bromoacetate

While specific examples utilizing this compound as the direct precursor are not extensively documented, the known reactivity of the 2-aminopyrimidine scaffold strongly supports its utility in this context. The synthesis of a wide array of fused pyrimidine derivatives has been successfully achieved using structurally related aminopyrimidines. tdl.org

Ligand Design for Catalysis

The design of effective ligands is central to the development of novel catalysts for organic synthesis. The structure of this compound, containing both a nitrogen-rich heterocyclic system and a chiral amino alcohol moiety, makes it a promising candidate for a bidentate or even tridentate ligand in asymmetric catalysis. The nitrogen atoms of the pyrimidine ring and the amino group, along with the oxygen of the hydroxyl group, can coordinate to a metal center.

The chirality of the ethanol side chain is particularly significant, as it can induce enantioselectivity in catalytic transformations. For example, ligands based on amino alcohols are widely used in asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions.

A study on new pyrimidine-4-yl-ethanol derivatives has shown their potential as ROS1 kinase inhibitors, highlighting the utility of this scaffold in designing molecules that interact with specific biological targets. mdpi.com This bio-inspired approach can be extended to the design of ligands for biomimetic catalysis.

Role of this compound in Materials Science

The unique hydrogen-bonding capabilities and the potential for polymerization make this compound an interesting candidate for the development of advanced materials.

Incorporation into Polymer Architectures

The amino and hydroxyl functionalities of this compound allow it to be incorporated into polymer chains as a functional monomer. For instance, it can be used in the synthesis of polyesters, polyurethanes, or polyamides through condensation polymerization. The pyrimidine ring would then be a pendant group along the polymer backbone, imparting specific properties to the material.

The 2-aminopyrimidine moiety can introduce properties such as thermal stability, conductivity, and the ability to coordinate with metal ions. There is growing interest in pyrimidine-containing polymers for applications in optoelectronics and drug delivery. tdl.org While research on polymers specifically derived from this compound is nascent, the potential is underscored by studies on related amine-functionalized polymers. polysciences.com Furthermore, a related compound, 2-Aminopyrimidine-4-carboxylic acid, is noted for its application in creating polymers with specific properties. chemimpex.com

Self-Assembled Systems for Advanced Materials

The 2-aminopyrimidine unit is a powerful motif for directing the self-assembly of molecules through predictable hydrogen-bonding interactions. The amino group and the adjacent ring nitrogen can form robust, complementary hydrogen bonds with carboxylic acids or other suitable partners, leading to the formation of supramolecular structures like tapes, rosettes, and networks. researchgate.netnih.gov

The structure of this compound, with its hydrogen-bond donor (amino and hydroxyl groups) and acceptor (pyrimidine nitrogens) sites, is well-suited for creating self-assembled materials. The chirality of the ethanol side chain could introduce a twist into the supramolecular assembly, potentially leading to the formation of helical structures. These ordered assemblies are of interest for applications in areas such as nonlinear optics, chiral separations, and sensing. The study of hydrogen-bonding patterns in aminopyrimidine derivatives provides a solid foundation for predicting and designing the supramolecular architectures that could be formed from this compound. mdpi.comelsevierpure.com

This compound as a Scaffold for Ligand Design in Inorganic Chemistry

In the field of inorganic chemistry, this compound can serve as a versatile ligand for the coordination of a wide range of metal ions. The combination of the N,N-bidentate chelating ability of the 2-aminopyrimidine group and the potential for coordination through the hydroxyl group of the ethanol side chain allows for various binding modes.

The resulting metal complexes could exhibit interesting magnetic, electronic, and catalytic properties. For example, complexes of pyrimidine derivatives have been investigated for their biological activity and as models for metalloenzymes. polysciences.com The amino alcohol functionality can also play a crucial role in the structure and reactivity of the metal complexes.

Table 2: Potential Coordination Modes of this compound

Coordination ModeDonating AtomsPotential Metal Ions
BidentateN1 of pyrimidine, N of amino groupTransition metals (e.g., Cu, Ni, Co, Zn)
TridentateN1 of pyrimidine, N of amino group, O of hydroxyl groupLanthanides, Transition metals
BridgingPyrimidine ring and/or hydroxyl groupVarious metal clusters

The synthesis and characterization of metal complexes with ligands containing both aminopyrimidine and alcohol functionalities would be a valuable area of research, potentially leading to new catalysts, magnetic materials, or therapeutic agents.

Chelation Chemistry and Metal Coordination

Chelation is a chemical process where a ligand, known as a chelating agent, forms two or more separate coordinate bonds to a single central metal ion, creating a stable, ring-like structure called a chelate. ebsco.com The efficacy and versatility of this compound as a ligand in coordination chemistry stem from its multiple potential donor sites: the two nitrogen atoms of the pyrimidine ring, the nitrogen of the amino group, and the oxygen of the ethanol substituent. This polydentate character allows it to coordinate with metal ions in various modes.

Research on related aminopyrimidine systems demonstrates their robust coordinating ability. For instance, aminopyrimidine derivatives can act as bidentate ligands, coordinating to a central metal atom through a ring nitrogen and the exocyclic amino group. nih.gov In other cases, they function as bridging ligands, linking multiple metal centers to form coordination polymers. A 1D coordination polymer of silver has been synthesized where the 2-aminopyrimidine ligand bridges the metal ions. researchgate.net

The coordination mode is often influenced by the specific metal ion and the reaction conditions. Complexes of Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) with Schiff base ligands derived from 2-aminopyrimidine have been shown to adopt octahedral geometries, while Au(III) complexes may favor a square planar geometry. ekb.eg The presence of the hydroxyl group in this compound adds another potential coordination site, enabling it to act as a bidentate or even a tridentate chelating agent, which can enhance the stability of the resulting metal complex. The formation of such stable chelates is crucial in various applications, from catalysis to the development of new materials. ebsco.com

Table 1: Potential Coordination Modes of Aminopyrimidine-Based Ligands Please note: This table is illustrative, based on the behavior of related aminopyrimidine compounds.

Ligand TypeCoordination ModeMetal Center ExamplesResulting Structure
2-AminopyrimidineBidentate (N-ring, N-amino)Ni(II)Mononuclear Complex nih.gov
2-AminopyrimidineBridgingAg(I)1D Coordination Polymer researchgate.net
Aminopyrimidine Schiff BaseBidentate (N-azomethine, O-phenolic)Cu(II), Mn(II)Mononuclear Complex unn.edu.ng
AminopyridinatoBimetallic BridgingMg, Fe, CoDinuclear Complex rsc.org

Applications in Homogeneous and Heterogeneous Catalysis

The ability of this compound to form stable metal complexes makes it a promising candidate for the development of novel catalysts. Catalysts can be broadly categorized as homogeneous, existing in the same phase as the reactants, or heterogeneous, existing in a different phase. nih.gov Both types have distinct advantages; homogeneous catalysts often offer higher reactivity and selectivity, while heterogeneous catalysts are more easily separated and reused. nih.gov

Homogeneous Catalysis: Derivatives of 2-aminopyrimidine are utilized in various homogeneous catalytic reactions. For example, iridium-pincer complexes have been employed for the sustainable multicomponent synthesis of substituted pyrimidines from alcohols. acs.org Ruthenium-catalyzed [2+2+2] cycloadditions to form pyridine (B92270) and pyrimidine derivatives also highlight the utility of such ligands in facilitating complex organic transformations. researchgate.net The coordination of the this compound ligand to a metal center can influence the electronic and steric environment of the metal, thereby tuning its catalytic activity and selectivity for specific reactions like hydrogenations, oxidations, or C-C bond-forming reactions. nih.gov

Heterogeneous Catalysis: For heterogeneous applications, the ligand or its metal complex can be immobilized on a solid support. This approach combines the high efficiency of homogeneous catalysts with the practical benefits of heterogeneous systems. nih.gov For instance, magnetic nanoparticles coated with pyrimidine-based functional groups have been developed as recyclable catalysts for the synthesis of various heterocyclic compounds. acs.orgorgchemres.org These catalysts can be easily removed from the reaction mixture using an external magnet, simplifying purification and allowing for multiple reuse cycles with minimal loss of activity. nih.gov The functional groups on the this compound ligand could be used to anchor it to supports like silica (B1680970) or polymers, creating robust heterogeneous catalysts for processes such as the steam reforming of ethanol or selective oxidations. nih.govresearchgate.net

Table 2: Examples of Catalytic Systems Based on Pyrimidine Derivatives

Catalyst TypeMetal/SupportReaction TypeReference
HomogeneousIridium-PN5P Pincer ComplexMulticomponent Pyrimidine Synthesis acs.org
HomogeneousRuthenium Complex[2+2+2] Cycloaddition researchgate.net
HeterogeneousFe3O4@APTES@isatin-SO3HSynthesis of Pyrano[2,3-d]pyrimidines nih.gov
HeterogeneousTi or Ti/Ge on MCM-41Thioether Oxidation nih.gov

Exploiting this compound in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of two or more molecules held together by non-covalent intermolecular forces. wikipedia.org The functional groups present in this compound—specifically the hydrogen bond donors (-NH₂ and -OH) and acceptors (pyrimidine nitrogens)—make it an excellent candidate for constructing ordered supramolecular architectures.

Hydrogen Bonding Networks

Hydrogen bonds are highly directional, non-covalent interactions that are fundamental to molecular recognition and self-assembly. The this compound molecule possesses multiple sites for hydrogen bonding, allowing for the formation of intricate and predictable networks. The amino group (N-H) and the hydroxyl group (O-H) can act as hydrogen bond donors, while the lone pairs on the pyrimidine nitrogen atoms and the hydroxyl oxygen act as acceptors.

Studies on related aminopyrimidine crystals reveal common hydrogen bonding motifs. A frequent interaction is the formation of centrosymmetric dimers through N-H···N hydrogen bonds between the amino group of one molecule and a ring nitrogen of a neighboring molecule. mdpi.comresearchgate.net The presence of the hydroxyl group introduces further possibilities, such as O-H···N or O-H···O bonds, which can link these dimers into one-dimensional chains, two-dimensional sheets, or even complex three-dimensional networks. nih.gov The dimensionality of these hydrogen-bonded networks can significantly influence the physical properties of the resulting crystalline material. nih.gov For example, extensive 3D hydrogen bonding can lead to higher melting points and greater thermal stability. mdpi.com

Table 3: Common Hydrogen Bond Interactions in Aminopyrimidine-Related Structures

DonorAcceptorMotif TypeReference
N-H (Amino)N (Pyrimidine Ring)Dimer, Chain mdpi.comresearchgate.net
O-H (Hydroxyl)N (Pyrimidine Ring)Chain, Network nih.gov
O-H (Hydroxyl)O (Hydroxyl)Chain, Network nih.gov
N-H (Amino)O (Carboxylate)Dimer nih.gov

Host-Guest Chemistry

Host-guest chemistry involves the formation of a complex between a "host" molecule, which typically has a cavity or binding pocket, and a "guest" molecule or ion that fits within it. wikipedia.org These interactions are driven by non-covalent forces, including hydrogen bonding, van der Waals forces, and hydrophobic effects. wikipedia.org

The molecular structure of this compound allows it to participate in host-guest chemistry in two distinct ways:

As a Guest: The molecule's defined size and shape could allow it to be encapsulated within larger host molecules such as cyclodextrins, calixarenes, or cucurbiturils. The stability of such a complex would be enhanced by hydrogen bonds formed between the -NH₂ and -OH groups of the guest and polar groups on the interior of the host.

As a Host: Through self-assembly via hydrogen bonds, multiple molecules of this compound could form a larger supramolecular structure with defined cavities. These cavities could then encapsulate smaller guest molecules or ions. Furthermore, the pyrimidine ring can participate in π-stacking interactions, which can also contribute to the formation of a host structure.

A relevant example of host-guest interaction is seen in biological systems, where pyrimidine derivatives have been identified as potential inhibitors that bind to the active site of enzymes or receptors. nih.gov For instance, certain diaryl pyrimidine derivatives have been studied for their ability to bind at the interface of the human angiotensin-converting enzyme-2 (hACE2) receptor and a viral spike protein, acting as a guest in the protein's binding site. nih.gov This demonstrates the potential for molecules like this compound to engage in specific host-guest interactions with biological macromolecules.

Photophysical Properties and Applications of this compound Derivatives

The photophysical properties of a molecule describe its interaction with light, including absorption, fluorescence, and phosphorescence. While the parent compound this compound may have modest photophysical characteristics, its derivatives can be engineered to create highly fluorescent materials with tailored properties. The luminescent behavior of aminopyrimidine derivatives can vary significantly depending on their substituents and the surrounding environment. researchgate.net

The introduction of different substituents at various positions on the pyrimidine ring can tune the electronic structure and, consequently, the photophysical properties. For example, combining the π-deficient pyrimidine ring with electron-rich or highly conjugated aryl substituents can lead to fluorophores with high quantum yields and brightness. acs.org These properties arise from an intramolecular charge-transfer (ICT) character in the excited state. acs.org

The photophysical properties of such derivatives are often sensitive to their environment. A phenomenon known as solvatochromism, where the absorption or emission wavelength changes with the polarity of the solvent, is common in compounds with ICT character. acs.org For instance, some pyrimidine-derived α-amino acids show a bathochromic shift (a shift to longer wavelengths) in their emission spectra as solvent polarity increases, which confirms the stabilization of the charge-transfer excited state in more polar solvents. acs.org The pH can also influence the fluorescence by affecting the protonation state of the pyrimidine ring. acs.org

These tunable luminescent properties open up applications for derivatives of this compound as:

Fluorescent Probes: Their sensitivity to the local environment (polarity, pH) makes them suitable for use as sensors in chemical or biological systems. sciforum.net

Bioimaging Agents: Highly luminescent and photostable derivatives can be used to label and visualize biomolecules or cellular structures. rawdatalibrary.netnih.gov

Luminescent Metal Complexes: When used as ligands, these derivatives can create metal complexes where the emission properties are modulated by the metal ion, potentially leading to "theragnostic" agents that combine diagnostic imaging and therapy. nih.govnih.gov

Table 4: Illustrative Photophysical Properties of Substituted Pyrimidine Derivatives

Compound TypeSubstituentAbsorption Max (nm)Emission Max (nm)Key FeatureReference
Pyrimidine-derived α-amino acidPhenyl-Weak FluorescenceLow Brightness acs.org
Pyrimidine-derived α-amino acid4-Nitrophenyl-Weak FluorescenceLow Brightness acs.org
Pyrimidine-derived α-amino acidElectron-rich Aryl~310-340~350-390Solvatochromism, pH sensitivity acs.org
2-Aminopurine Derivative6-Cyano~350-370~420-480High Quantum Yield rawdatalibrary.net

Future Research Directions and Unexplored Avenues for 1 2 Aminopyrimidin 4 Yl Ethanol

Discovery of Novel Reactivity Patterns for 1-(2-Aminopyrimidin-4-yl)ethanol

The inherent reactivity of the 2-aminopyrimidine (B69317) moiety provides a fertile ground for the discovery of novel chemical transformations. ijpsjournal.comijpsjournal.com Future research is poised to move beyond established reactions and explore uncharted reactivity patterns of this compound. A key focus will be the strategic functionalization of the pyrimidine (B1678525) ring and the exploitation of the amino and hydroxyl groups to forge new chemical bonds and construct more complex molecular architectures.

One promising avenue is the exploration of C-H activation reactions at various positions on the pyrimidine ring. This would allow for the direct introduction of new substituents without the need for pre-functionalized starting materials, representing a more atom-economical and efficient synthetic strategy. Furthermore, the development of novel catalytic systems could unlock unprecedented cycloaddition or cross-coupling reactions, leading to the synthesis of unique fused heterocyclic systems with potential applications in medicinal chemistry and materials science. The synergistic interplay between the amino and hydroxyl groups could also be harnessed to direct these novel reactions with high regioselectivity and stereoselectivity.

Development of Asymmetric Synthetic Methodologies for Enantiopure this compound

The presence of a chiral center in this compound necessitates the development of efficient and highly selective asymmetric synthetic methods to obtain enantiopure forms of the compound. nih.gov The biological activity of chiral molecules is often enantiomer-dependent, making access to single enantiomers crucial for pharmacological studies and the development of new therapeutic agents. nih.gov

Future research in this area will likely focus on several key strategies:

Asymmetric Catalysis: The development of novel chiral catalysts, including transition metal complexes and organocatalysts, for the asymmetric reduction of a corresponding ketone precursor represents a highly attractive approach. frontiersin.orgnih.gov Researchers are continually seeking catalysts that offer high enantioselectivity, broad substrate scope, and operational simplicity. pharmtech.com

Biocatalysis: The use of enzymes, such as ketoreductases, offers a green and highly selective alternative for the synthesis of chiral alcohols. nih.gov Future efforts will likely involve the discovery and engineering of novel enzymes with tailored substrate specificities and enhanced catalytic efficiencies for the production of enantiopure this compound.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the target molecule is another viable strategy. Research in this direction would focus on identifying suitable chiral building blocks and developing efficient synthetic routes to convert them into the desired enantiomer of this compound.

The ongoing challenges in asymmetric synthesis, such as achieving high enantioselectivity for complex substrates, will continue to drive innovation in this field. nih.gov

Advanced Computational Modeling for Predictive Understanding of this compound Behavior

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering powerful insights into molecular structure, reactivity, and biological activity. nih.govnih.gov For this compound, advanced computational modeling presents a significant opportunity to accelerate its development and application.

Future research will likely leverage sophisticated computational methods to:

Predict Reactivity and Reaction Mechanisms: Quantum mechanical calculations can be employed to elucidate the mechanisms of known reactions and predict the feasibility of novel transformations. This predictive power can guide experimental efforts, saving time and resources.

Design Novel Catalysts: Computational screening can be used to identify promising catalyst candidates for the asymmetric synthesis of this compound, predicting their efficacy and selectivity before they are synthesized in the lab.

Model Biological Interactions: Molecular docking and molecular dynamics simulations can provide detailed insights into how this compound and its derivatives interact with biological targets, such as enzymes and receptors. nih.gov This information is crucial for understanding its potential therapeutic effects and for the rational design of more potent and selective analogs. nih.gov

The development of more accurate and efficient computational models, including those incorporating machine learning and artificial intelligence, will be a key driver of progress in this area. nih.gov

Computational ApplicationPotential Impact on Research
Quantum Mechanical Calculations Elucidation of reaction mechanisms and prediction of novel reactivity.
Molecular Docking Prediction of binding modes and affinities to biological targets. nih.gov
Molecular Dynamics Simulations Understanding the dynamic behavior and conformational landscape of the molecule and its complexes.
QSAR Modeling Predicting biological activity based on molecular structure.

Integration of this compound into Emerging Fields of Chemistry

The unique structural features of this compound make it a versatile building block for integration into various emerging fields of chemistry, extending its potential impact beyond traditional applications.

Chemical Biology: The aminopyrimidine scaffold is a well-established pharmacophore, and derivatives of this compound could be developed as chemical probes to study biological processes. nih.govyoutube.com For instance, fluorescently labeled analogs could be synthesized to visualize and track specific cellular components or events. nih.govacs.orgfrontiersin.org

Sustainable Chemistry: The development of green and sustainable synthetic routes to this compound and its derivatives is a key area for future research. rasayanjournal.co.innih.govnih.govresearchgate.net This includes the use of renewable starting materials, environmentally benign catalysts, and energy-efficient reaction conditions. The principles of green chemistry can guide the design of more sustainable chemical processes. rsc.org

Materials Science: The ability of the aminopyrimidine moiety to participate in hydrogen bonding and other non-covalent interactions makes it an attractive component for the design of novel materials. Future research could explore the incorporation of this compound into polymers, metal-organic frameworks (MOFs), or supramolecular assemblies with tailored electronic, optical, or catalytic properties.

Multidisciplinary Research Bridging this compound with Other Scientific Domains

The full potential of this compound can only be realized through collaborative, multidisciplinary research that bridges chemistry with other scientific domains.

Medicinal Chemistry and Pharmacology: The vast majority of current research on aminopyrimidine derivatives is focused on their therapeutic potential. ijpsjournal.commdpi.com Future work will involve extensive biological screening of this compound and its analogs to identify new lead compounds for various diseases. This will require close collaboration between synthetic chemists, biologists, and pharmacologists.

Nanotechnology: The integration of this compound derivatives with nanomaterials could lead to the development of novel drug delivery systems, diagnostic tools, and therapeutic agents. nih.gov For example, the compound could be conjugated to nanoparticles to improve its targeting and delivery to specific cells or tissues, potentially enhancing its therapeutic efficacy and reducing side effects. The synergistic effects of combining nanomaterials with bioactive molecules is a rapidly growing area of research. nih.gov

Systems Biology: Understanding how this compound and its derivatives affect complex biological systems requires a systems-level approach. asrb.org.in By combining experimental data with computational modeling, researchers can gain a more holistic understanding of the molecule's mechanism of action and its potential off-target effects. This knowledge is crucial for the development of safer and more effective drugs.

The interface of chemistry and biology is a particularly fertile ground for innovation, and the study of molecules like this compound is at the heart of this exciting field. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Aminopyrimidin-4-yl)ethanol, and how can reaction conditions be optimized for reproducibility?

  • Methodology : A common approach involves condensation reactions between pyrimidine precursors and ethanol derivatives under reflux conditions. For example, a mixture of 1-(2-aminopyrimidin-4-yl) intermediates and ethanol may be refluxed with a base (e.g., lithium hydroxide) to promote nucleophilic substitution or addition reactions . Optimization includes adjusting temperature (80–100°C), solvent polarity (ethanol/water mixtures), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm the structure, with characteristic shifts for the ethanol group (δ ~4.5 ppm for -CH2_2OH) and pyrimidine protons (δ ~8.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : O-H stretching (~3200–3500 cm1^{-1}) and pyrimidine ring vibrations (~1600 cm1^{-1}) provide functional group confirmation .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodology : The compound serves as a key intermediate in synthesizing kinase inhibitors or antiviral agents. Its pyrimidine core enables hydrogen bonding with biological targets, while the ethanol side chain enhances solubility for in vitro assays. Researchers often derivatize the amino group for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodology :

  • Reproducibility Checks : Verify purity (>98% via HPLC) and confirm stereochemistry (if applicable) using chiral chromatography or X-ray crystallography .
  • Assay Conditions : Compare cell lines, incubation times, and solvent controls (e.g., DMSO vs. ethanol) to identify confounding variables .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and reconcile discrepancies between in vitro and in silico results .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodology :

  • Catalysis : Employ transition-metal catalysts (e.g., Pd/C) for selective reductions or cross-couplings in earlier steps .
  • Protection/Deprotection : Temporarily protect the amino group (e.g., with Boc anhydride) to prevent side reactions during ethanol functionalization .
  • Workup Optimization : Use column chromatography (silica gel, ethyl acetate/petroleum ether eluent) or recrystallization (ethanol/water) for purification .

Q. How does the electronic environment of the pyrimidine ring influence the reactivity of this compound?

  • Methodology :

  • DFT Calculations : Perform density functional theory (DFT) analysis to map electron density distributions and predict sites for electrophilic/nucleophilic attacks .
  • Kinetic Studies : Monitor reaction rates under varying pH conditions to assess protonation effects on the amino and hydroxyl groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste Disposal : Neutralize acidic/basic residues before disposal and segregate organic waste according to institutional guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.